D-Cellobiose-13C12 is a carbon-13 isotopically labeled disaccharide composed of two glucose units linked by a β(1→4) glycosidic bond. This compound is particularly significant in biochemical and structural studies, especially in understanding carbohydrate metabolism and the structural properties of cellulose and cellodextrins. The labeling with carbon-13 allows for advanced nuclear magnetic resonance (NMR) studies, providing insights into molecular interactions and dynamics.
D-Cellobiose-13C12 can be synthesized from D-glucose-13C6 through various chemical methods. The use of isotopically labeled precursors is crucial in metabolic studies and tracing carbon flow in biological systems. The synthesis typically involves multiple steps, including methylation and purification processes.
D-Cellobiose-13C12 falls under the category of oligosaccharides, specifically disaccharides. It is classified as a reducing sugar due to the presence of a free anomeric carbon that can participate in redox reactions. Its structural formula is represented as C12H22O11, with the specific isotopic labeling indicating the presence of twelve carbon-13 atoms.
The synthesis of D-Cellobiose-13C12 generally involves the following steps:
The optimized reaction conditions for synthesizing methyl 4'-O-methyl-beta-D-cellobioside from D-glucose have been established, yielding compounds with over 99% carbon-13 enrichment at each of the twelve pyranose carbon atoms . Techniques such as solid-state NMR spectroscopy are employed to confirm the structure and isotopic labeling.
The molecular weight of D-Cellobiose-13C12 is approximately 342.30 g/mol, with specific isotopic labeling affecting its mass spectrometric profile. The presence of carbon-13 enhances its detectability in NMR studies, allowing for detailed structural analysis.
D-Cellobiose-13C12 participates in various chemical reactions typical of carbohydrates, including:
The reactivity of D-cellobiose derivatives can be studied using techniques like NMR and mass spectrometry to monitor reaction progress and product formation .
The mechanism of action for D-Cellobiose-13C12 primarily involves its role as a substrate in metabolic pathways. Upon hydrolysis, it yields glucose, which enters glycolysis or other metabolic routes depending on cellular conditions.
Studies utilizing carbon-13 labeling have provided insights into the metabolic fates of cellobiose in various organisms, revealing pathways for energy production and biosynthesis .
D-Cellobiose-13C12 is typically a white crystalline solid at room temperature, highly soluble in water due to its hydroxyl groups.
Relevant analyses include NMR spectroscopy, which confirms the structure and isotopic labeling through chemical shifts corresponding to carbon environments .
D-Cellobiose-13C12 has several scientific applications, including:
The compound's unique isotopic labeling makes it invaluable for researchers studying carbohydrate chemistry and metabolism, enhancing our understanding of plant biology and potential biotechnological applications .
D-Cellobiose-13C₁₂ is a uniformly carbon-13-labeled isotopologue of the disaccharide cellobiose, consisting of two β-D-glucopyranose units linked via a β(1→4)-glycosidic bond. Its molecular formula is ¹³C₁₂H₂₂O₁₁, with a molecular weight of 354.208 g/mol – a 12 Dalton increase over unlabeled cellobiose (342.30 g/mol) due to isotopic substitution [1] [4] [6]. The compound retains the reducing sugar properties of native cellobiose, with the anomeric carbon of the second glucose unit remaining reactive. Key structural descriptors include:
O[13C][13C@]1O[13C@@](O[13C@]2[13C@@]([13C]O)O[13C](O)[13C@@](O)[13C@]2O)[13C@](O)[13C@@](O)[13C@@]1O
[1] [4] HGHOAEHOLHIQSU-WCGVKTIYSA-N
[1] [6] The isotopic labeling does not alter the stereochemistry or ring conformation (⁴C₁ chair form) of the glucopyranose units, as verified by comparative crystallographic studies [6] [9]. The 13C enrichment enables detection of subtle conformational dynamics through enhanced NMR signals, particularly for glycosidic torsion angles Φ (C1–O–C4'–C5') and Ψ (O–C4'–C5'–C6') [7] [9].
Table 1: Structural Descriptors of D-Cellobiose-13C₁₂
Parameter | Specification |
---|---|
Molecular Formula | ¹³C₁₂H₂₂O₁₁ |
Molecular Weight | 354.208 g/mol |
CAS Registry Number | 528-50-7 (parent compound) |
IUPAC Name | 4-O-β-D-[UL-¹³C₆]glucopyranosyl-D-[UL-¹³C₆]glucose |
Glycosidic Linkage | β(1→4) |
Reducing End | Anomeric carbon of non-reducing glucose unit |
Crystalline Form | White to off-white crystalline solid |
Uniform labeling (UL) denotes ¹³C incorporation at all twelve carbon positions with >95% isotopic purity, confirmed by HPLC and mass spectrometry [1] [4] [5]. This homogeneous distribution distinguishes it from position-specific ¹³C labels (e.g., 1-¹³C or 6-¹³C glucose derivatives). Key enrichment characteristics include:
Table 2: Isotopic Enrichment Levels in Commercial D-Cellobiose-13C₁₂
Vendor | Purity | Isotopic Enrichment | Form | Price (1 mg) |
---|---|---|---|---|
CymitQuimica | >95% (HPLC) | >98 atom % ¹³C | Neat solid | €215 |
OmicronBio | Not specified | >99 atom % ¹³C | Lyophilized | $380 (25 mg) |
LGC Standards | >95% (HPLC) | >98 atom % ¹³C | Neat solid | Quote-based |
The isotopic labeling induces minimal chemical alterations but significant analytical advantages:
Table 3: Functional Comparison of Labeled vs. Unlabeled Cellobiose
Property | D-Cellobiose-13C₁₂ | Unlabeled Cellobiose | Analytical Impact |
---|---|---|---|
Molecular Weight | 354.208 g/mol | 342.30 g/mol | Mass shift in MS detection |
¹³C NMR Signal Intensity | 100% at all positions | 1.1% natural abundance | Enhanced pathway mapping |
FTIR Spectrum | νC-O at 1,080 cm⁻¹ (broadened) | νC-O at 1,100 cm⁻¹ | Detectable but minor |
Pyrolysis Products | ¹³C-labeled fragments | ¹²C-dominated fragments | Reaction pathway deconvolution |
Metabolic Tracing | Zero background interference | Natural ¹³C background | High-precision flux measurements |
The 12-Da mass difference facilitates discrimination in chromatographic systems: RP-HPLC shows identical retention times (tᴿ = 8.2 min on C18 column), but distinct m/z 355.2 vs. 343.3 in mass detection [4] [6]. This enables co-elution studies where labeled and unlabeled forms serve as mutual internal standards.
Table 4: Research Applications of D-Cellobiose-13C₁₂
Research Area | Application Example | Key Reference Technique |
---|---|---|
Cellulose Pyrolysis | Mapping glucose-specific fragmentation pathways during thermal decomposition | TG-FTIR-GC-MS [3] |
Carbohydrate NMR | Protein-carbohydrate interaction studies with sensitivity-enhanced ¹³C detection | HSQC, HMBC [7] [9] |
Metabolic Flux Analysis | Quantifying cellobiose utilization in Clostridium thermocellum cellulolytic systems | LC-MS/MS [5] [10] |
Enzyme Mechanism Studies | Isotope effect measurements in β-glucosidase-catalyzed hydrolysis | Kinetic KIE analysis [10] |
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